molecular formula C7H12N4O B12879613 N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide CAS No. 62400-13-9

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12879613
CAS No.: 62400-13-9
M. Wt: 168.20 g/mol
InChI Key: IRPAZLSPMNBZMH-UHFFFAOYSA-N
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Description

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyramide group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with butyric acid or its derivatives. One common method is the condensation reaction between 5-methyl-1H-1,2,4-triazole and butyric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds with varying functional groups.

Scientific Research Applications

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Triazole derivatives, including N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide, are investigated for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the butyramide group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the butyramide group.

    5-Methyl-1H-1,2,4-triazole: Similar to N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide but without the butyramide moiety.

    N-(1H-1,2,4-Triazol-3-yl)butyramide: A structural isomer with the butyramide group attached to a different nitrogen atom in the triazole ring.

Uniqueness

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of both the 5-methyl group and the butyramide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with biological targets and its versatility in synthetic applications.

Properties

CAS No.

62400-13-9

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide

InChI

InChI=1S/C7H12N4O/c1-3-4-6(12)9-7-8-5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

IRPAZLSPMNBZMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC(=N1)C

Origin of Product

United States

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